molecular formula C18H26N2O6S B2947186 Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate CAS No. 899979-12-5

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2947186
CAS No.: 899979-12-5
M. Wt: 398.47
InChI Key: MFNSGVZDTPMYSP-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate is a piperidine-based sulfonamide derivative characterized by:

  • A piperidine ring substituted at the 3-position with an ethyl carboxylate group.
  • A sulfonyl group at the 1-position of the piperidine, linked to a 2-(3-methoxybenzamido)ethyl side chain.

Properties

IUPAC Name

ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-7-5-10-20(13-15)27(23,24)11-9-19-17(21)14-6-4-8-16(12-14)25-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNSGVZDTPMYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is C18H26N2O6S, and it has a molecular weight of 398.47 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a methoxybenzamide moiety, which may contribute to its biological activity.

The compound's biological activity is likely influenced by its structural components. The piperidine ring is known for its role in various pharmacological activities, including acting as a central nervous system stimulant and exhibiting analgesic properties. The presence of the methoxybenzamide group suggests potential interactions with biological targets such as enzymes or receptors involved in signaling pathways.

In Vitro Studies

In vitro studies have been conducted to assess the compound's efficacy against various biological targets. For instance, research indicates that compounds with similar structures can inhibit specific kinases associated with cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

In Vivo Studies

Preliminary in vivo studies using animal models are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the compound's bioavailability, metabolism, and overall therapeutic potential.

Case Studies

Several case studies highlight the relevance of similar compounds in clinical settings:

  • Anticancer Activity : A derivative of the benzamide class demonstrated significant inhibition of RET kinase activity, leading to reduced tumor growth in xenograft models. This suggests that this compound may possess similar anticancer properties due to its structural similarities .
  • Inflammation Modulation : Compounds with sulfonamide groups have been shown to modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, leading to decreased IL-1β secretion. This pathway is crucial in various inflammatory diseases, indicating potential therapeutic applications for this compound .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological TargetActivityReference
This compoundKinases (e.g., RET)Potential inhibitor
Benzamide Derivative ANLRP3 InflammasomeInhibitor (IC50 = 3.25 μM)
Sulfonamide Compound BIL-1β SecretionModulator

Comparison with Similar Compounds

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylate ()

Structural Features :

  • Piperidine ring with a 4-chlorophenylsulfonyl group at the 1-position and an ethyl carboxylate at the 3-position.
  • Lacks the 3-methoxybenzamidoethyl side chain present in the target compound.

Key Differences :

Parameter Target Compound 4-Chlorophenyl Analog
Sulfonyl Substituent 2-(3-Methoxybenzamido)ethyl 4-Chlorophenyl
Polarity Higher (amide and methoxy groups) Lower (non-polar chloro group)
Synthetic Complexity Likely higher due to multi-step synthesis Simpler (single-step sulfonylation)

The 4-chlorophenyl analog’s synthesis is straightforward, but its lack of polar groups may reduce aqueous solubility compared to the target compound .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers ()

Structural Features :

  • Decahydro-1,6-naphthyridine core (fused bicyclic system) with a 2-oxo group and ethyl carboxylate.
  • Contains a sulfonyl group in precursor intermediates (e.g., ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate).

Key Differences :

Parameter Target Compound Naphthyridine Isomers
Core Structure Monocyclic piperidine Bicyclic decahydro-1,6-naphthyridine
Functional Groups Amide, methoxybenzamido, sulfonyl Oxo, methoxyimino (precursors)
Synthetic Route Likely sulfonylation of ethyl piperidine Multi-step (methoxyimino formation, hydrogenation)

The bicyclic naphthyridine system may confer greater conformational rigidity compared to the monocyclic target compound .

Other Sulfonamide Derivatives ()

  • describes a thieno[3,4-c]pyrrole derivative with methoxy and ethoxy substituents, but its structural dissimilarity limits direct comparison.
  • lists fluorinated sulfonyl compounds (e.g., trifluorohexyl sulfonyl groups), which prioritize lipophilicity over hydrogen bonding .

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